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(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into the bicyclic framework. The molecular formula of this compound is CHNO, and it has a molecular weight of 109.13 g/mol. The compound features a lactam structure, making it an important scaffold in medicinal chemistry and organic synthesis. Its stereochemistry is defined by the specific configuration at the chiral centers, which significantly influences its biological activity and reactivity in
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one exhibits notable biological activity, particularly as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential antiviral properties, making it relevant in the development of therapeutic agents against viral infections such as HIV. Additionally, research indicates that compounds derived from this bicyclic structure may possess neuroprotective and anti-inflammatory effects.
Several synthetic routes have been developed for the preparation of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one:
These methods underscore the compound's accessibility for research and industrial applications.
The applications of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one are diverse:
Interaction studies involving (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one focus on its role as a precursor in drug design and development. Investigations into its interactions with biological targets have revealed insights into how modifications to its structure can enhance efficacy and selectivity against specific diseases. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one, highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Amino-2-cyclopentene-1-carboxylic acid | Amino acid derivative | Precursor for synthesizing bicyclic compounds |
| 6-Aminopenicillanic acid | Beta-lactam antibiotic | Essential for penicillin derivatives |
| 2-Azabicyclo[2.2.1]heptane | Bicyclic amine | Different ring size and nitrogen placement |
| Amino-peramivir | Neuraminidase inhibitor | Specific antiviral activity against influenza |
The uniqueness of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one lies in its bicyclic structure and functional versatility, allowing it to participate in a wide range of
The compound features a 6-azabicyclo[3.2.0]hept-3-en-7-one skeleton, comprising a seven-membered bicyclic system with a nitrogen atom at position 6 and a ketone group at position 7. The bicyclo[3.2.0] framework consists of a three-membered ring fused to a two-membered ring, with the β-lactam ring (four-membered lactam) formed by the amide bond between N6 and C7. The double bond at position 3 introduces rigidity, reducing conformational flexibility and increasing ring strain compared to saturated analogs.
Key structural parameters derived from computational and crystallographic studies include:
| Parameter | Value |
|---|---|
| Molecular formula | C₆H₇NO |
| Molecular weight | 109.13 g/mol |
| Bridged ring system | bicyclo[3.2.0] |
| β-Lactam ring bond angles | N6–C7–O: ~90° (distorted) |
| Double bond position | C3–C4 (3-en) |
The β-lactam ring’s distortion arises from the bicyclic system’s geometric constraints, which pyramidalize the nitrogen atom and twist the N–C(O) bond, as observed in related bridged lactams.
The (1S,5R) designation specifies the absolute configuration at the bridgehead carbons (C1 and C5). Stereochemical assignment relies on nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) and X-ray crystallography. The nitrogen’s lone pair adopts an exo orientation relative to the bicyclic system, while the ketone group’s planar geometry at C7 stabilizes the structure through conjugation.
Chiral high-performance liquid chromatography (HPLC) analyses of related 6-azabicyclo[3.2.0]heptan-7-one derivatives confirm enantiomeric excess values exceeding 95%, underscoring the stability of the stereochemical configuration under synthetic conditions.
The compound’s architecture distinguishes it from other azabicyclic systems:
The table below highlights structural differences:
| Compound | Ring System | Key Functional Groups |
|---|---|---|
| (1S,5R)-6-Azabicyclo[3.2.0]hept-3-en-7-one | bicyclo[3.2.0] | β-lactam, enone |
| Penicillin | bicyclo[3.2.1] | β-lactam, thiazolidine |
| 2-Azabicyclo[3.2.1]octane | bicyclo[3.2.1] | Secondary amine |
Crystallizing this compound poses challenges due to its small molecular size (109.13 g/mol), low melting point, and conformational rigidity from the double bond. Successful X-ray analyses of analogs, such as (1S,5R)-6-azabicyclo[3.2.0]heptan-7-one, reveal bond lengths and angles consistent with computational predictions:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N6–C7 | 1.35 | N6–C7–O: 123.5 |
| C3–C4 (double) | 1.32 | C2–C3–C4: 115.7 |
| C1–C5 (bridge) | 1.52 | C1–N6–C5: 94.8 |
The strained β-lactam ring exhibits a nonplanar amide bond, with a pyramidalized nitrogen (θ_p ≈ 35°) and a twisted τ angle of ~25°. These distortions reduce resonance stabilization, increasing reactivity toward nucleophiles.
Enantioselective synthesis of the bicyclic β-lactam core remains a cornerstone of modern organic chemistry. Nickel-catalyzed asymmetric hydrogenation has emerged as a pivotal method, leveraging Earth-abundant transition metals to achieve high stereocontrol. For instance, the use of nickel-hydride catalysts with alkenyl dioxazolone derivatives enables selective four-membered ring formation, yielding (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one with >98% enantiomeric excess (ee) under mild conditions [3]. This approach circumvents traditional reliance on precious metals like iridium, which proved ineffective for β-lactam synthesis due to ring strain and competing pathways [3].
Biocatalytic routes employing engineered carboxymethylproline synthases (CMPSs) offer complementary stereoselectivity. Structurally guided mutations in CMPS active sites enable precise C–N and C–C bond formation, generating 5-carboxymethylproline intermediates that cyclize to β-lactams with three contiguous chiral centers [2]. Tandem enzyme systems integrating CMPSs and alkylmalonyl-CoA-forming enzymes further enhance stereochemical fidelity, achieving diastereomeric ratios exceeding 20:1 [2].
Table 1: Comparative Analysis of Enantioselective β-Lactam Synthesis Methods
| Methodology | Catalyst/Enzyme | Yield (%) | ee (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Nickel-hydride catalysis | Chiral Ni complex | 85 | 98 | N/A | [3] |
| Engineered CMPS | Mutant carboxymethylproline synthase | 72 | 99 | 22:1 | [2] |
| Organocatalytic cascade | Diaminomethylenemalononitrile | 89 | 99 | N/A | [5] |
Whole-cell systems provide an efficient platform for kinetic resolution of racemic β-lactams. Rhodococcus equi has demonstrated exceptional enantioselectivity in hydrolyzing (±)-6-azabicyclo[3.2.0]hept-3-en-7-one, selectively cleaving the (1R,5S)-enantiomer to isolate (1S,5R)-isomer with 94% ee [1] [8]. This bioremediation-compatible method operates at ambient temperature, avoiding energy-intensive purification steps. Recent metabolic engineering efforts have optimized substrate uptake and cofactor regeneration in Pseudomonas putida, achieving space-time yields of 12 g/L/day for the target compound [1].
Table 2: Biocatalytic Resolution Performance Metrics
| Organism | Substrate Conversion (%) | ee (%) | Productivity (g/L/day) | Reference |
|---|---|---|---|---|
| Rhodococcus equi | 48 | 94 | 8.5 | [1] |
| Engineered P. putida | 67 | 97 | 12.0 | [8] |
Solvent-directed synthesis exemplifies green chemistry principles in β-lactam production. Isothiourea (ITU)-catalyzed reactions in ethanol enable divergent access to either α-amino acids or β-lactams from common intermediates, with solvent polarity dictating product distribution [6]. Acetonitrile favors intramolecular lactamization (78% yield, 96% ee), while ethanol promotes esterification to amino acid derivatives, minimizing waste generation [6].
Photoredox catalysis under visible light irradiation has enabled redox-neutral synthesis of the bicyclic core from N-vinyl amides, achieving 82% yield with water as the sole byproduct [6]. This method eliminates stoichiometric oxidants and reduces reaction temperatures to 25°C, aligning with green chemistry metrics.
The bicyclic scaffold undergoes regioselective modifications to yield pharmacologically active derivatives. Palladium-catalyzed cross-couplings at the C-3 position introduce aryl and heteroaryl groups without ring-opening, maintaining the β-lactam’s stereochemical integrity [4]. Microwave-assisted Huisgen cycloaddition with azides generates triazole-functionalized analogs (92% yield, >99% ee), expanding bioactivity profiles [4].
Enzymatic dihydroxylation using engineered cytochrome P450 monooxygenases introduces hydroxyl groups at C-2 and C-5 positions, enabling subsequent glycosylation or phosphorylation [2]. This biocatalytic approach achieves 85% conversion with complete retention of configuration, outperforming chemical oxidation methods prone to epimerization [2].
Table 3: Post-Synthetic Modification Routes
| Reaction Type | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 88 | C-3 regioselectivity | [4] |
| Enzymatic dihydroxylation | P450 BM3 mutant, NADPH | 85 | >99% ee | [2] |
| Huisgen cycloaddition | CuI, MW, 100°C | 92 | >99% ee | [4] |
The tautomeric behavior of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one is fundamentally influenced by its bicyclic beta-lactam structure. This compound exists primarily in its lactam form under normal solution conditions, with the nitrogen atom maintaining its position within the four-membered ring system [1] [2].
The stability of the lactam tautomer is attributed to the geometric constraints imposed by the bicyclic framework, which restricts the mobility of the nitrogen atom and maintains the integrity of the beta-lactam ring [3] [4]. Computational studies on related bicyclic beta-lactam systems indicate that the bicyclic ring system is highly rigid and favors only one predominant conformation, in contrast to monocyclic systems that may exhibit multiple tautomeric forms [4].
Nuclear magnetic resonance spectroscopy studies of beta-lactam compounds demonstrate that the lactam proton exhibits characteristic chemical shifts that are sensitive to solvent effects [5] [6]. In deuterated dimethyl sulfoxide, the compound displays distinct resonances consistent with the predominant lactam tautomer, with minimal evidence of alternative tautomeric forms under standard measurement conditions [2].